molecular formula C26H46N2O B1194195 Epipachysamine A CAS No. 2309-42-4

Epipachysamine A

Cat. No. B1194195
CAS RN: 2309-42-4
M. Wt: 402.7 g/mol
InChI Key: VPOYXIYUORUTSW-PXALIONTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epipachysamine A is a natural product found in Pachysandra terminalis with data available.

Scientific Research Applications

Anti-Breast Cancer Potential

  • 3-Epipachysamine B, a derivative of Epipachysamine A , shows promising anti-breast cancer properties. It suppresses proliferation and induces apoptosis in breast cancer cells via the PI3K/AKT/mTOR signaling pathway. The research conducted by Zhang et al. (2021) highlights its potential as an anticancer agent, particularly against breast cancer, suggesting further exploration in animal tumor models and human clinical trials (Zhang et al., 2021).

Cytotoxic Activities

  • Cytotoxic Alkaloids of Pachysandra Terminalis : Alkaloids including epipachysamines B and E, isolated from the plant Pachysandra terminalis, have shown cytotoxic activity against leukemia cells in vitro. This study by Funayama et al. (2000) indicates the potential of these alkaloids, including derivatives of Epipachysamine A, in cancer research (Funayama et al., 2000).

Potential in Cancer Cell Inhibition

  • Pregnane Alkaloids from Sarcococca Ruscifolia : The study by Zhang et al. (2015) identified pregnane alkaloids, including epipachysamine D (a derivative of Epipachysamine A), from Sarcococca ruscifolia. These compounds exhibited inhibitory activities against multiple types of cancer cells, underscoring the potential therapeutic applications of Epipachysamine A derivatives in cancer treatment (Zhang et al., 2015).

properties

CAS RN

2309-42-4

Product Name

Epipachysamine A

Molecular Formula

C26H46N2O

Molecular Weight

402.7 g/mol

IUPAC Name

N-[1-[(3S,5S,8R,9S,10S,13S,14S)-3-(dimethylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-N-methylacetamide

InChI

InChI=1S/C26H46N2O/c1-17(28(7)18(2)29)22-10-11-23-21-9-8-19-16-20(27(5)6)12-14-25(19,3)24(21)13-15-26(22,23)4/h17,19-24H,8-16H2,1-7H3/t17?,19-,20-,21-,22?,23-,24-,25-,26+/m0/s1

InChI Key

VPOYXIYUORUTSW-PXALIONTSA-N

Isomeric SMILES

CC(C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N(C)C)C)C)N(C)C(=O)C

SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C

synonyms

epipachysamine A
epipachysamine-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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